molecular formula C9H5F3N2O B101109 7-(Trifluoromethyl)quinazolin-4(3H)-one CAS No. 16499-58-4

7-(Trifluoromethyl)quinazolin-4(3H)-one

Cat. No. B101109
CAS RN: 16499-58-4
M. Wt: 214.14 g/mol
InChI Key: PPQZFZZPLINSJL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds known for their biological activity. This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the quinazoline ring system, which is a common feature in various synthesized derivatives with potential applications in medicinal and agricultural chemistry .

Synthesis Analysis

The synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one derivatives involves multiple steps, starting from basic aromatic compounds. For instance, the synthesis of related compounds has been reported using 4-chloro-2-nitrobenzoic acid as a starting material, which undergoes esterification, amidation, reduction, and further reactions with benzoyl chloride derivatives to yield the desired quinazoline compounds . Another approach involves the fusion reaction at high temperatures to avoid ring-opening problems commonly observed in quinazoline synthesis . Additionally, nucleophilic amination-defluorination reactions have been utilized to introduce various substituents at the 7th position of the quinazoline ring .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and X-ray crystallography. For example, the structure of a 7-(trifluoromethyl)quinazolin-4(3H)-one derivative was confirmed by X-ray crystallographic study, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The 7-(trifluoromethyl)quinazolin-4(3H)-one core can undergo various chemical reactions to yield a wide range of derivatives with different substituents. These reactions include condensation with other reagents like morpholine, leading to the formation of compounds with potential biological activities . The presence of reactive sites on the quinazoline ring allows for the introduction of additional functional groups, which can significantly alter the chemical and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(trifluoromethyl)quinazolin-4(3H)-one derivatives are influenced by the substituents attached to the quinazoline ring. These properties are crucial for the compounds' biological activities and their potential as pharmaceutical agents or agricultural bactericides. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of these compounds, which can be beneficial for drug development . The synthesized compounds are characterized and their properties are deduced from spectroscopic data and, in some cases, crystallographic analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 7-(Trifluoromethyl)quinazolin-4(3H)-one derivatives are synthesized using various methods. One approach involves reacting 2-amino-4-chlorobenzamide with 4-(trifluoromethyl) benzoyl chloride (Xu Li-feng, 2011). Another method employs isatins and trifluoroacetimidoyl chlorides in an FeCl3-mediated synthesis (Le‐Cheng Wang et al., 2020).

Biological and Pharmacological Activities

  • Antimicrobial and Antifungal Properties : Quinazolin-4(3H)-one derivatives demonstrate significant antimicrobial and antifungal activities. Some compounds, such as those containing a 1,2,4-triazolylthioether moiety, show potent inhibitory effects against bacterial pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Boren Yan et al., 2016).

  • Anticancer Potential : Derivatives of 7-(Trifluoromethyl)quinazolin-4(3H)-one have been studied for their anticancer properties. They are known to inhibit EGFR-tyrosine kinase, which is significant in the context of tumor suppression (M. Noolvi & H. Patel, 2013).

  • Anticonvulsant and Antihypertensive Effects : Some quinazolin-4(3H)-one derivatives exhibit anticonvulsant activities, making them potential candidates for treating seizures (Anjali Gupta et al., 2011). Additionally, certain derivatives have shown promising results in antihypertensive screening (M. Rahman et al., 2014).

  • Analgesic and Anti-inflammatory Activities : Quinazolin-4(3H)-one derivatives are also explored for their analgesic and anti-inflammatory properties. Studies have found that these compounds can be effective in pain relief and reducing inflammation (B. Dash et al., 2017).

  • Potential as Antiviral Agents : Research indicates that certain quinazolin-4(3H)-one derivatives possess antiviral activities against respiratory viruses, suggesting their potential use in treating viral infections (P. Selvam et al., 2007).

Safety And Hazards

The safety information for “7-(Trifluoromethyl)quinazolin-4(3H)-one” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

7-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZFZZPLINSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562513
Record name 7-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinazolin-4(3H)-one

CAS RN

16499-58-4
Record name 7-(Trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PF Wang, AA Jensen, L Bunch - ACS Chemical Neuroscience, 2020 - ACS Publications
Methaqualone (2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one, MTQ) is a moderately potent positive allosteric modulator (PAM) of GABA A receptors (GABA A Rs). In a previous structure–…
Number of citations: 7 pubs.acs.org
BM Mistry, HS Shin, M Pandurangan… - Journal of Chemical …, 2017 - journals.sagepub.com
A new series of 7-trifluoromethyl-2-pyridylquinazolin-4(3H)-one-based acyl thiourea derivatives has been generated and tested for their cytotoxicity towards human ovarian cancer (SK-…
Number of citations: 8 journals.sagepub.com
D Kut, M Kut, O Svalyavin, M Onysko… - Phosphorus, Sulfur, and …, 2022 - Taylor & Francis
The regioselectivity of halogenation of terminal and internal thioethers of 7-(trifluoromethyl)quinazolin-4(3H)-ones was investigated. It is proven that the direction of halocyclization of …
Number of citations: 5 www.tandfonline.com
MA Iqbal, L Lu, H Mehmood, DM Khan, R Hua - ACS omega, 2019 - ACS Publications
A transition-metal-free synthesis of quinazolin-4-ones by Cs 2 CO 3 -promoted S N Ar reaction of ortho-fluorobenzamides with amides followed by cyclization in dimethyl sulfoxide has …
Number of citations: 24 pubs.acs.org
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and developing useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com
M Bantzi, F Augsburger, J Loup, Y Berset… - Journal of Medicinal …, 2021 - ACS Publications
The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is one of the more recently identified mammalian sources of H 2 S. A recent study identified several novel 3-MST inhibitors …
Number of citations: 15 pubs.acs.org
B Cheng, Z Cai, Z Luo, S Luo, Z Luo… - Journal of Medicinal …, 2022 - ACS Publications
Aminoacyl-tRNA synthetases (aaRSs) are promising antimicrobial targets due to their essential roles in protein translation, and expanding their inhibitory mechanisms will provide new …
Number of citations: 1 pubs.acs.org
B Mu, L Zhang, G Lv, K Chen, T Wang… - The Journal of …, 2022 - ACS Publications
A mild and facile photo-induced cascade radical addition/cyclization of unactivated alkenes has been reported, through which a variety of biologically valuable phosphine-containing …
Number of citations: 11 pubs.acs.org

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